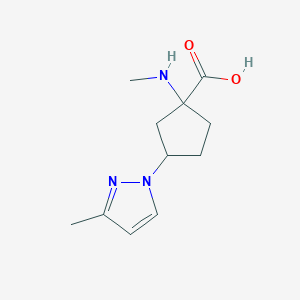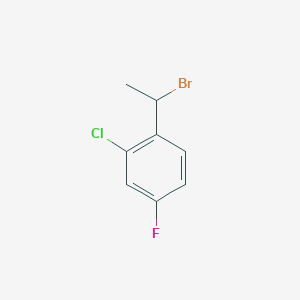
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromoethyl group at the first position, a chlorine atom at the second position, and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Sulfuric acid or aluminum chloride as catalysts in the presence of electrophiles like nitronium ion or acyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Introduction of nitro, acyl, or alkyl groups on the benzene ring.
Oxidation and Reduction: Formation of alcohols, ketones, or dehalogenated products.
Scientific Research Applications
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds.
Electrophilic Interaction: The benzene ring can interact with electrophiles, resulting in the substitution of hydrogen atoms.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-(1-Bromoethyl)-2-chlorobenzene:
1-(1-Bromoethyl)-4-fluorobenzene: Lacks the chlorine atom, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |
InChI Key |
QYPROEQDBPKELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
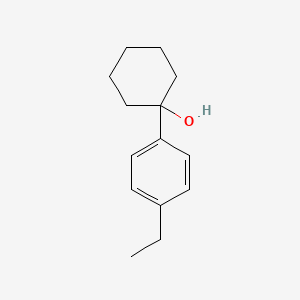

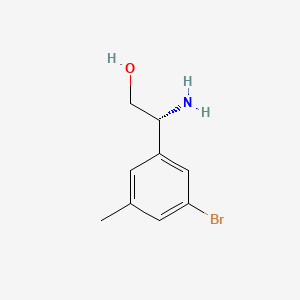
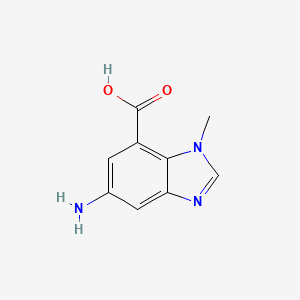
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
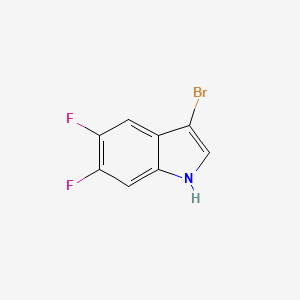
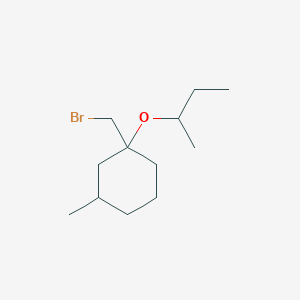
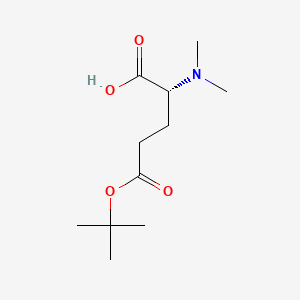


![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
